5-Phenyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
5-Phenyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This bicyclic system consists of fused pyrazole and oxazine rings, with substituents at the 5- and 2-positions: a phenyl group at position 5 and a 4-(prop-2-en-1-yloxy)phenyl group at position 2. The propenyloxy substituent introduces an allyl ether moiety, which may influence electronic conjugation and steric bulk compared to simpler alkoxy groups.
Properties
Molecular Formula |
C25H22N2O2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
5-phenyl-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H22N2O2/c1-2-16-28-20-14-12-18(13-15-20)22-17-23-21-10-6-7-11-24(21)29-25(27(23)26-22)19-8-4-3-5-9-19/h2-15,23,25H,1,16-17H2 |
InChI Key |
OWXHCAALULOPQF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple steps, including the formation of the benzoxazine ring and the incorporation of the phenyl and prop-2-en-1-yloxy groups. Common synthetic routes include:
Cyclization Reactions: The formation of the benzoxazine ring typically involves cyclization reactions using appropriate precursors.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and prop-2-en-1-yloxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Phenyl halides, allyl alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Phenyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Substituent Effects on Molecular Properties
Key Observations :
- Electronic Effects : The 3-nitrophenyl group (electron-withdrawing) in may reduce electron density in the core compared to ethoxy (electron-donating) or propenyloxy groups.
- Molecular Weight : Bromination (e.g., ) increases molecular weight significantly, impacting solubility and crystallization behavior.
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing : The triclinic crystal system (space group P1) observed in 4-[(5R,10bR)-2-methyl-...]benzoic acid suggests low symmetry, likely influenced by substituent bulk. Allyloxy groups may disrupt planar stacking compared to ethoxy analogs.
- Hydrogen Bonding: Intramolecular hydrogen bonds stabilize enol tautomers in hydroxypyrazole derivatives (e.g., ), a feature relevant to analogs with hydroxyl or carbonyl groups .
Biological Activity
5-Phenyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The compound belongs to a class of benzoxazine derivatives characterized by the presence of a pyrazole ring fused with a benzoxazine moiety. Its structural formula can be represented as follows:
Anti-Cancer Activity
Recent studies have indicated that benzoxazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation and induce apoptosis in solid tumor cell lines. The mechanism involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in tumor progression and metastasis .
- Case Studies : A study evaluated the effects of similar benzoxazine derivatives on human cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cell lines. The IC50 values ranged from 0.33 to 7.10 μM, indicating potent antiproliferative activity .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.82 |
| A2780 | 2.21 |
| MCF-7 | 1.30 |
Anti-Inflammatory Activity
The compound's anti-inflammatory properties have also been documented:
- Cytokine Modulation : It has been reported that benzoxazine derivatives can significantly reduce the levels of pro-inflammatory cytokines in vitro. This suggests a potential role in managing inflammatory conditions .
Antimicrobial Activity
While the primary focus has been on anti-cancer and anti-inflammatory properties, some studies have explored the antimicrobial effects:
- Activity Spectrum : The synthesized benzoxazine derivatives showed limited antimicrobial activity against specific bacterial strains. For instance, certain derivatives demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
Synthesis and Characterization
The synthesis of 5-Phenyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multi-step organic reactions typically starting from commercially available phenolic compounds. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .
Pharmacological Studies
Pharmacological assessments have highlighted the compound's potential as a lead candidate for further drug development:
- In Vivo Studies : Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and bioavailability of this compound. Such studies will help determine its efficacy and safety profile in living organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
